molecular formula C14H10ClFN2O2 B5853443 N'-(3-chlorobenzoyl)-3-fluorobenzohydrazide

N'-(3-chlorobenzoyl)-3-fluorobenzohydrazide

Cat. No.: B5853443
M. Wt: 292.69 g/mol
InChI Key: YIMOPWIQIGJBKN-UHFFFAOYSA-N
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Description

N’-(3-chlorobenzoyl)-3-fluorobenzohydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorobenzoyl)-3-fluorobenzohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with 3-fluorobenzohydrazide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorobenzoyl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(3-chlorobenzoyl)-3-fluorobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzoyl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-chlorobenzoyl)-3-fluorobenzohydrazide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability and efficacy in various applications .

Properties

IUPAC Name

N'-(3-chlorobenzoyl)-3-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMOPWIQIGJBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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